ethyl 1-(3-chlorophenyl)-4-cyano-1H-pyrazole-5-carboxylate

Description

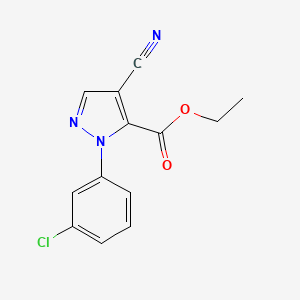

Ethyl 1-(3-chlorophenyl)-4-cyano-1H-pyrazole-5-carboxylate is a pyrazole-based heterocyclic compound characterized by:

- A 3-chlorophenyl group at the 1-position of the pyrazole ring.

- A cyano (-CN) substituent at the 4-position.

- An ethyl carboxylate ester (-COOEt) at the 5-position.

This structure combines electron-withdrawing groups (chlorine, cyano) and a lipophilic ester, making it a candidate for applications in agrochemicals or pharmaceuticals.

Properties

IUPAC Name |

ethyl 2-(3-chlorophenyl)-4-cyanopyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3O2/c1-2-19-13(18)12-9(7-15)8-16-17(12)11-5-3-4-10(14)6-11/h3-6,8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEGRNQDXMGAPJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=NN1C2=CC(=CC=C2)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401194723 | |

| Record name | Ethyl 1-(3-chlorophenyl)-4-cyano-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401194723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321574-32-7 | |

| Record name | Ethyl 1-(3-chlorophenyl)-4-cyano-1H-pyrazole-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=321574-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-(3-chlorophenyl)-4-cyano-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401194723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(3-chlorophenyl)-4-cyano-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-chlorobenzoyl chloride with ethyl cyanoacetate in the presence of a base, followed by cyclization with hydrazine hydrate. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3-chlorophenyl)-4-cyano-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Reduction Reactions: The cyano group can be reduced to an amine group under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Reduction: Formation of ethyl 1-(3-aminophenyl)-4-cyano-1H-pyrazole-5-carboxylate.

Hydrolysis: Formation of 1-(3-chlorophenyl)-4-cyano-1H-pyrazole-5-carboxylic acid.

Scientific Research Applications

Ethyl 1-(3-chlorophenyl)-4-cyano-1H-pyrazole-5-carboxylate has various applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound in drug discovery and development.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 1-(3-chlorophenyl)-4-cyano-1H-pyrazole-5-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the cyano and chlorophenyl groups can enhance its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs and their differences are summarized below:

Key Comparative Insights

Heterocycle Type

- Pyrazole vs. Triazoles are often more metabolically stable in pharmaceuticals .

- Pyridinyl vs. Phenyl : Pyridinyl-containing analogs (–7) introduce aromatic nitrogen atoms, enhancing solubility in polar solvents and altering electronic properties compared to purely hydrocarbon phenyl groups .

Functional Group Influence

- Trifluoromethyl (-CF3) : Found in and , this group increases hydrophobicity and metabolic resistance, critical for agrochemical longevity .

Biological Activity

Ethyl 1-(3-chlorophenyl)-4-cyano-1H-pyrazole-5-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy, antimicrobial action, and anti-inflammatory properties. This article delves into the compound's biological activity, supported by data tables and relevant research findings.

- Chemical Name : this compound

- Molecular Formula : C13H10ClN3O2

- Molecular Weight : 275.69 g/mol

- CAS Number : 321574-32-7

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives, including this compound. A systematic screening revealed significant cytotoxic effects against various cancer cell lines.

Table 1: Antitumor Activity Data

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF7 | 12.50 |

| This compound | NCI-H460 | 42.30 |

| This compound | SF-268 | 3.79 |

The compound exhibited a promising inhibitory effect on the growth of MCF7, SF-268, and NCI-H460 cell lines, suggesting its potential as an anticancer agent .

Antimicrobial Activity

In addition to its antitumor properties, this compound has demonstrated notable antimicrobial activity. The compound was evaluated for its effectiveness against various bacterial strains.

Table 2: Antimicrobial Activity Data

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.22 |

| This compound | Staphylococcus epidermidis | 0.25 |

The minimum inhibitory concentration (MIC) values indicate that the compound exhibits strong antibacterial properties, particularly against Staphylococcus aureus and Staphylococcus epidermidis, with MIC values ranging from 0.22 to 0.25 µg/mL .

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties. This compound has been investigated for its ability to modulate inflammatory pathways.

Studies suggest that compounds in this class can inhibit pro-inflammatory cytokines and reduce inflammation in vitro, although specific data for this compound are still emerging .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives. A notable case study involved the synthesis of various pyrazole derivatives, including this compound, which were screened for their biological activities.

Summary of Findings:

- Antitumor Activity : The compound showed significant cytotoxicity against multiple cancer cell lines.

- Antimicrobial Efficacy : Strong antibacterial activity was noted, particularly against pathogenic strains.

- Potential Anti-inflammatory Effects : Evidence suggests modulation of inflammatory responses.

Q & A

Q. Basic

- X-ray crystallography : Resolves molecular geometry and intermolecular interactions (e.g., hydrogen bonding) .

- NMR spectroscopy : H and C NMR confirm substituent positions, with the 3-chlorophenyl group showing characteristic aromatic splitting patterns .

- FT-IR spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, ester C=O at ~1700 cm⁻¹) .

How can ambiguous spectroscopic data (e.g., overlapping NMR signals) be resolved?

Q. Advanced

- 2D NMR techniques : COSY and HSQC differentiate overlapping proton environments, particularly in aromatic regions .

- Computational modeling : Density Functional Theory (DFT) simulations predict chemical shifts and validate assignments .

- Crystallographic data : X-ray structures provide reference metrics for bond angles and torsional conformations .

What methodologies are used to assess the biological activity of this compound?

Q. Basic

- In vitro enzyme assays : Test inhibition of targets like cyclooxygenase (COX) or acetylcholinesterase using spectrophotometric methods .

- Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) .

- Cytotoxicity studies : MTT assays on human cell lines (e.g., HeLa) to evaluate IC₅₀ values .

How can structure-activity relationship (SAR) studies guide further modifications?

Q. Advanced

- Substituent variation : Replace the 3-chlorophenyl group with fluorophenyl or trifluoromethyl analogs to assess electronic effects on bioactivity .

- Ester/cyano group modulation : Convert the ethyl ester to a methyl ester or replace the cyano group with a nitro moiety to study steric and electronic impacts .

- Bioisosteric replacements : Substitute the pyrazole core with triazoles or oxadiazoles to enhance metabolic stability .

How can solubility limitations in pharmacological assays be addressed?

Q. Advanced

- Salt formation : Prepare hydrochloride or sodium salts to improve aqueous solubility .

- Co-solvent systems : Use DMSO/PBS mixtures (≤10% DMSO) to maintain compound stability in cell-based assays .

- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to enhance bioavailability .

What computational approaches predict the compound’s interaction with biological targets?

Q. Advanced

- Molecular docking : AutoDock or Schrödinger Suite models interactions with enzyme active sites (e.g., COX-2 or kinases) .

- QSAR modeling : Correlate substituent properties (e.g., logP, molar refractivity) with bioactivity data to design optimized analogs .

- MD simulations : Assess binding stability over 100-ns trajectories to identify critical residue interactions .

Notes

- Data Contradictions : Discrepancies in bioactivity (e.g., COX-2 inhibition vs. cytotoxicity) may arise from assay conditions (e.g., pH, serum proteins). Validate findings across multiple cell lines .

- Methodological Rigor : Triangulate structural data (X-ray, NMR, DFT) to resolve ambiguities in regiochemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.